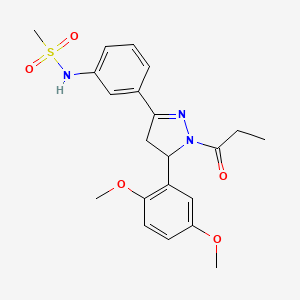
N-(3-(5-(2,5-dimethoxyphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and antiretroviral drugs . The presence of the 2,5-dimethoxyphenyl and 1H-pyrazol-3-yl groups could potentially confer unique chemical properties and biological activities, but without specific studies on this compound, it’s difficult to predict its exact characteristics.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is attached to a phenyl ring substituted with a methanesulfonamide group. Additionally, the pyrazole ring is substituted with a propionyl group and a 2,5-dimethoxyphenyl group .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the propionyl group could potentially participate in various condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could potentially increase its water solubility, while the presence of the propionyl and 2,5-dimethoxyphenyl groups could potentially increase its lipophilicity .Aplicaciones Científicas De Investigación
Coordination Behavior and Chemical Reactions
Research has shown that compounds with dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands exhibit interesting coordination behavior towards metals like Co(II) and can undergo C-H activation reactions with Ce(IV), indicating potential applications in the development of coordination complexes and catalysis (Blasberg et al., 2010).
Catalytic Behaviour in Organic Synthesis
Substituted bis(pyrazolyl)methane ligands have been used to synthesize ruthenium complexes that show catalytic behavior in the transfer hydrogenation of ketones, suggesting applications in synthetic organic chemistry and potentially in pharmaceutical synthesis as catalysts (Carrión et al., 2007).
Anti-fungal Activity
Compounds such as 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives have demonstrated anti-fungal activity against fungi causing skin diseases. This points to potential applications in the development of new antifungal agents (Bikkulova et al., 1986).
Molecular Interaction Studies
Studies on the interactions of methyl acetate with aqueous solutions of quinoxaline derivatives have provided insights into the effects of temperature and concentration on molecular interactions, which could be relevant for understanding solvation phenomena and designing solvents for specific applications (Raphael et al., 2015).
Crystal Engineering and Supramolecular Structures
Incorporation of specific groups like 1,8-naphthalimide into ligands has been shown to trigger association into directionally ordered structures, offering pathways for crystal engineering and the design of materials with desired properties (Reger et al., 2005).
Direcciones Futuras
The potential applications of this compound would depend on its biological activity. If it exhibits desirable pharmacological properties, it could be further developed and optimized as a therapeutic agent. Additionally, it could also be used as a synthetic intermediate or building block in the synthesis of other complex molecules .
Propiedades
IUPAC Name |
N-[3-[3-(2,5-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-21(25)24-19(17-12-16(28-2)9-10-20(17)29-3)13-18(22-24)14-7-6-8-15(11-14)23-30(4,26)27/h6-12,19,23H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVZVXNAZYNOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate](/img/structure/B2700604.png)
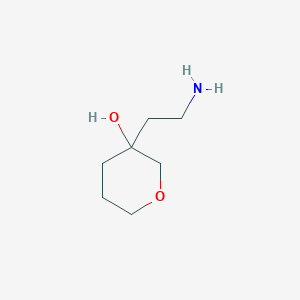
![4-[(tert-Butyldimethylsilyl)oxy]-2-methylpent-1-en-3-one](/img/structure/B2700606.png)
![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
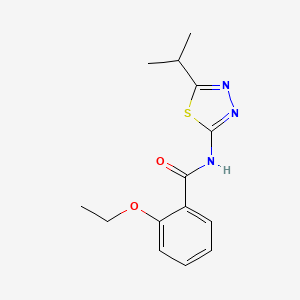
![1-(2-methyl-1H-benzo[d]imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol hydrochloride](/img/structure/B2700615.png)
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
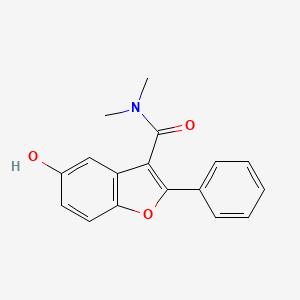
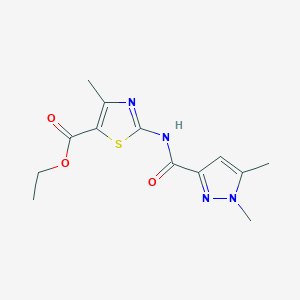
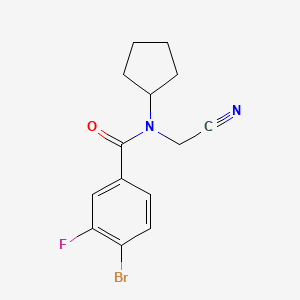
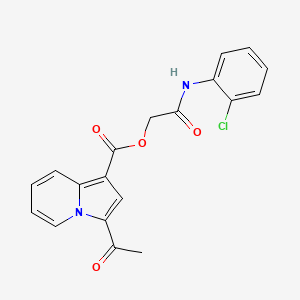
![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)